molecular formula C14H25NO11 B016246 N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide CAS No. 55637-63-3

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

Cat. No.: B016246
CAS No.: 55637-63-3
M. Wt: 383.35 g/mol
InChI Key: HESSGHHCXGBPAJ-BBHPJHERSA-N
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Description

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H25NO11 and its molecular weight is 383.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation Pathways

A significant area of study involves understanding the environmental impact and degradation pathways of acetaminophen (ACT) and related compounds. Advanced oxidation processes (AOPs) are explored for treating acetaminophen in aqueous media, revealing various degradation by-products and their biotoxicity. This research contributes to enhancing the degradation efficiency of such compounds using AOP systems, indicating a potential application in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Profile Enhancement

Research into the stereochemistry of phenylpiracetam and its methyl derivative shows the direct relationship between the configuration of stereocenters and biological properties. This area of study highlights the pharmacological advantages of certain stereoisomers, emphasizing the importance of drug substance purification for enhanced therapeutic efficacy. Such studies are pivotal in the development of more effective pharmacological agents (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).

Interaction with Cannabinoid System

Exploration of the interactions between nonsteroidal anti-inflammatory drugs (NSAIDs) and the cannabinoid system reveals potential influences of some NSAIDs on cannabinoid system mechanisms. This includes inhibiting fatty acid amide hydrolase (FAAH) or affecting an intracellular transporter of endocannabinoids, highlighting a complex interrelation between these systems. Understanding these interactions opens new avenues for research on pain management and anti-inflammatory therapies (Păunescu, Coman, Coman, Ghiţă, Georgescu, Drăia, & Fulga, 2011).

Environmental Fate of Flame Retardants

Studies on novel brominated flame retardants (NBFRs) in various environments shed light on their occurrence, environmental fate, and potential risks. Research emphasizes the need for comprehensive monitoring and optimized analytical methods to understand the environmental impact of these chemicals better. Such efforts are crucial for assessing and mitigating potential ecological and health risks associated with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Properties

CAS No.

55637-63-3

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12-,13+,14?/m0/s1

InChI Key

HESSGHHCXGBPAJ-BBHPJHERSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

4-MPADG
4-O-beta-D-mannopyranosyl-2-acetamido-2-deoxy-D-glucose
4-O-mannopyranosyl-2-acetamido-2-deoxyglucose
ManB(1-4)GlcNAc
mannosyl-(1-4)-acetylglucosamine
mannosyl-(1-4)-N-acetylglucosamine
mannosyl-beta(1-4)-N-acetylglucosamine

Origin of Product

United States

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